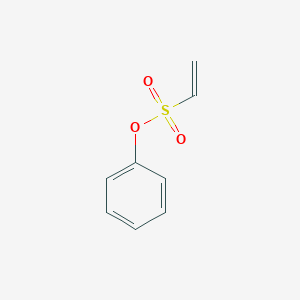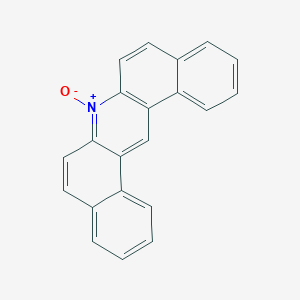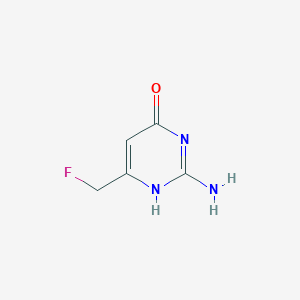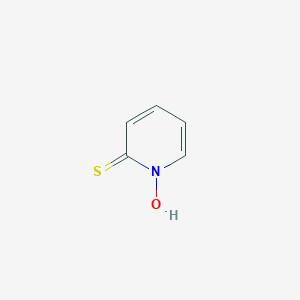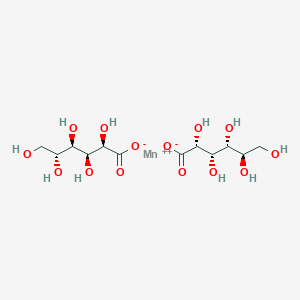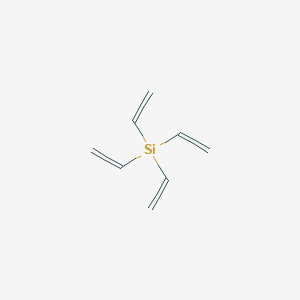
2-Propenal, 3,3-dichloro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenal, 3,3-dichloro-2-methyl-, also known as acrolein, is a highly reactive and toxic organic compound that is widely used in various industrial and research applications. Its chemical formula is C3H4Cl2O, and it is a colorless to yellowish liquid with a pungent odor. Acrolein is a potent irritant and can cause severe respiratory and skin irritation upon exposure. Despite its toxicity, acrolein has several scientific research applications due to its reactivity and ability to form covalent bonds with biological molecules.
Wissenschaftliche Forschungsanwendungen
Acrolein has several scientific research applications, including its use as a cross-linking agent for proteins and nucleic acids, a fixative for electron microscopy, and a reagent for the detection of amino acids and proteins. Acrolein is also used in the synthesis of several organic compounds, including acrylic acid, methacrylic acid, and glycerol.
Wirkmechanismus
Acrolein is a highly reactive compound that can form covalent bonds with biological molecules, including proteins, nucleic acids, and lipids. Acrolein can cause oxidative stress and damage to cells and tissues by reacting with thiol groups in proteins and depleting cellular glutathione levels. Acrolein can also induce DNA damage and mutations by forming adducts with DNA bases.
Biochemical and Physiological Effects:
Acrolein exposure can cause severe respiratory and skin irritation, as well as eye and nose irritation. Acrolein can also cause oxidative stress and damage to cells and tissues, leading to inflammation, apoptosis, and cell death. Acrolein exposure has been linked to several diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Acrolein has several advantages for lab experiments, including its reactivity and ability to form covalent bonds with biological molecules. Acrolein can be used as a cross-linking agent for proteins and nucleic acids, which can help to stabilize and preserve biological samples. However, 2-Propenal, 3,3-dichloro-2-methyl- is a highly toxic and reactive compound, which can limit its use in certain experiments. Acrolein exposure can also cause severe respiratory and skin irritation, which can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for research on 2-Propenal, 3,3-dichloro-2-methyl-, including its role in disease development and progression, its potential as a biomarker for disease diagnosis, and its use as a therapeutic target for disease treatment. Acrolein has been implicated in several diseases, including COPD, asthma, and cancer, and further research is needed to understand its exact role in these diseases. Acrolein may also have potential as a biomarker for disease diagnosis, as its levels have been shown to be elevated in several diseases. Finally, 2-Propenal, 3,3-dichloro-2-methyl- may have potential as a therapeutic target for disease treatment, as several compounds have been developed that can inhibit its reactivity and toxicity.
Synthesemethoden
Acrolein can be synthesized by several methods, including the oxidation of propylene or glycerol, the dehydrochlorination of allyl chloride, and the dehydration of glycerol. The most common method of 2-Propenal, 3,3-dichloro-2-methyl- synthesis is the oxidation of propylene using air or oxygen as the oxidizing agent. In this method, propylene is passed over a catalyst at high temperatures, which results in the formation of 2-Propenal, 3,3-dichloro-2-methyl- and other byproducts.
Eigenschaften
CAS-Nummer |
1561-34-8 |
|---|---|
Produktname |
2-Propenal, 3,3-dichloro-2-methyl- |
Molekularformel |
C4H4Cl2O |
Molekulargewicht |
138.98 g/mol |
IUPAC-Name |
3,3-dichloro-2-methylprop-2-enal |
InChI |
InChI=1S/C4H4Cl2O/c1-3(2-7)4(5)6/h2H,1H3 |
InChI-Schlüssel |
XVHFVDJGJGNESS-UHFFFAOYSA-N |
SMILES |
CC(=C(Cl)Cl)C=O |
Kanonische SMILES |
CC(=C(Cl)Cl)C=O |
Andere CAS-Nummern |
1561-34-8 |
Synonyme |
2-METHYL-3,3-DICHLOROACROLEIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide](/img/structure/B72009.png)


